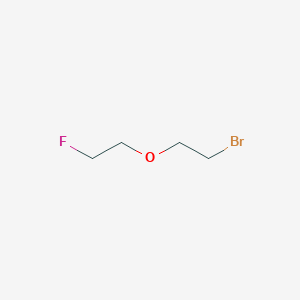

1-(2-Bromoethoxy)-2-fluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromoethoxy)-2-fluoroethane is an organic compound that features both bromine and fluorine atoms attached to an ethane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-2-fluoroethane can be synthesized through a multi-step process involving the reaction of 2-fluoroethanol with 2-bromoethanol under specific conditions. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromoethoxy)-2-fluoroethane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Elimination Reactions: Conditions typically involve the use of strong bases and elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted ethoxy derivatives.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to alkenes or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Radiolabeling Agent:

1-(2-Bromoethoxy)-2-fluoroethane serves as a precursor for radiolabeled compounds, particularly in positron emission tomography (PET) imaging. The incorporation of fluorine-18 into organic molecules allows for the visualization of biological processes in vivo.

- Case Study: A study demonstrated the synthesis of 2-bromo-1-[^18F]fluoroethane from 1,2-dibromoethane using a Kryptofix complex, achieving high radiochemical yields (60-70%) and purity (98%) within a short reaction time. This method has been integrated into automated systems for routine production of ^18F-fluoroethylated compounds .

Potential Anticancer Activity:

Research indicates that halogenated compounds similar to this compound may exhibit cytotoxic properties against cancer cell lines.

- Case Study: Compounds with analogous structures have shown significant inhibition of cancer cell proliferation through apoptosis induction, suggesting potential therapeutic applications in oncology .

Intermediate for Synthesis:

In material science, this compound can act as an intermediate in the synthesis of novel polymers and materials with specific properties.

- Application Example: The compound has been utilized in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for advanced applications in coatings and electronics .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. The compound is classified as highly flammable and potentially harmful if ingested or inhaled.

- Safety Data:

- Flammability: Highly flammable.

- Toxicity: Very toxic if swallowed; irritating to eyes and skin.

Understanding these safety concerns is essential for researchers working with this compound to implement appropriate handling protocols .

Mecanismo De Acción

The mechanism by which 1-(2-Bromoethoxy)-2-fluoroethane exerts its effects involves its ability to participate in nucleophilic substitution and elimination reactions. The presence of both bromine and fluorine atoms allows for selective reactivity, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-2-(2-bromoethoxy)ethane

- 1-Bromo-2-(2-methoxyethoxy)ethane

- 2-Bromo-1-(2-bromoethoxy)ethane

Uniqueness

1-(2-Bromoethoxy)-2-fluoroethane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens allows for selective reactivity and makes the compound valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile tool in chemical research.

Actividad Biológica

1-(2-Bromoethoxy)-2-fluoroethane, also known as 2-bromo-2-fluoroethyl ether, is a compound of interest in various biological and chemical research contexts. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available literature.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 2503202-10-4

- Molecular Formula : C4H8BrF

- Molecular Weight : 163.01 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with cellular systems and its potential as a chemical probe. Research indicates that it can affect various biological pathways, particularly in microbial systems.

The compound's mechanism of action involves interaction with specific molecular targets within cells. It has been shown to inhibit growth in bacterial systems, notably Escherichia coli, through mechanisms that may involve disruption of cellular processes such as folate biosynthesis and DNA replication .

Study on Antibacterial Activity

A systematic study investigated the effects of various compounds, including halogenated ethers like this compound, on the growth of E. coli. The study revealed that this compound exhibited significant antibacterial properties, particularly when combined with other antibiotics, indicating a potential for synergistic effects .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Inhibitory | Disruption of folate biosynthesis |

| Known Antibiotic A | Synergistic | Targeting cell wall synthesis |

| Known Antibiotic B | Synergistic | Inhibition of protein synthesis |

Synthesis and Purification

The synthesis of this compound has been documented in various studies. A notable method involves the reaction of 1-bromo-2-fluoroethane with sodium hydride in dimethylformamide (DMF), leading to the desired product with good yield and purity .

Safety and Toxicity

This compound is classified as highly flammable and toxic upon ingestion or inhalation. It poses risks such as skin irritation and respiratory tract irritation . Proper safety measures should be employed when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-2-fluoroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrFO/c5-1-3-7-4-2-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDUURXYNYYVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.